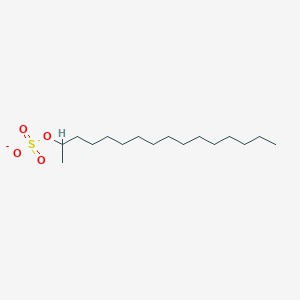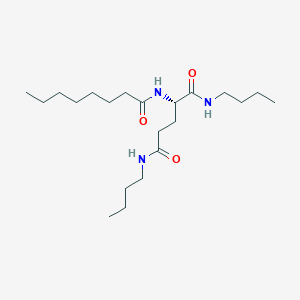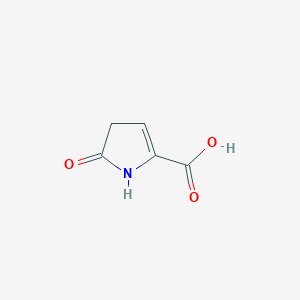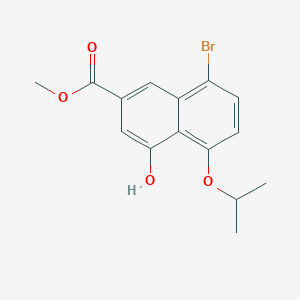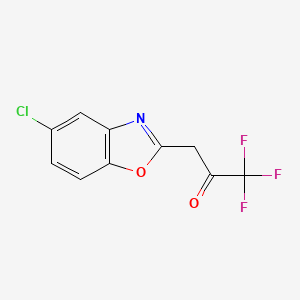
4-Amino-1-(diethylcarbamoyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de 4-amino-1-(dietilcarbamoyl)piridin-1-io es un compuesto químico con la fórmula molecular C10H16N3OCl. Es un derivado de la piridina y es conocido por sus diversas aplicaciones en investigación científica e industria. Este compuesto se caracteriza por la presencia de un grupo amino y un grupo dietilcarbamoyl unido al anillo de piridina, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del cloruro de 4-amino-1-(dietilcarbamoyl)piridin-1-io normalmente implica la reacción de derivados de piridina con cloruro de dietilcarbamoyl y una amina adecuada. La reacción generalmente se lleva a cabo en condiciones controladas, como en presencia de una base como la trietilamina, para facilitar la formación del producto deseado. La mezcla de reacción se purifica luego utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto puro.
Métodos de producción industrial
En un entorno industrial, la producción de cloruro de 4-amino-1-(dietilcarbamoyl)piridin-1-io puede implicar reacciones a gran escala utilizando reactores automatizados y sistemas de flujo continuo. El uso de métodos avanzados de purificación, como la cromatografía líquida de alto rendimiento (HPLC), garantiza la alta pureza y el rendimiento del compuesto. El proceso está optimizado para minimizar el desperdicio y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El cloruro de 4-amino-1-(dietilcarbamoyl)piridin-1-io experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar los correspondientes derivados nitro o nitroso.
Reducción: El compuesto se puede reducir para formar derivados de amina.
Sustitución: El ion cloruro se puede sustituir con otros nucleófilos, como iones hidróxido o alcóxido.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como el hidróxido de sodio o el metóxido de sodio se emplean en condiciones básicas.
Principales productos formados
Oxidación: Derivados nitro o nitroso.
Reducción: Derivados de amina.
Sustitución: Derivados de hidróxido o alcóxido.
Aplicaciones Científicas De Investigación
El cloruro de 4-amino-1-(dietilcarbamoyl)piridin-1-io tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Se emplea en el estudio de los mecanismos enzimáticos y como sonda para ensayos bioquímicos.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del cloruro de 4-amino-1-(dietilcarbamoyl)piridin-1-io implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como un inhibidor o activador de enzimas, dependiendo de su estructura y la naturaleza de la diana. También puede interactuar con receptores celulares y vías de señalización, lo que lleva a diversos efectos biológicos. El mecanismo de acción exacto a menudo se estudia utilizando técnicas bioquímicas y de biología molecular.
Comparación Con Compuestos Similares
Compuestos similares
Cloruro de 1-(4-(aminometil)fenil)piridin-1-io: Estructura similar con un grupo aminometil en lugar de un grupo dietilcarbamoyl.
Impureza 72 de Nicorandil Clorhidrato: Otro derivado de piridina con diferentes sustituyentes.
Singularidad
El cloruro de 4-amino-1-(dietilcarbamoyl)piridin-1-io es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su versatilidad para experimentar diversas reacciones químicas y su amplia gama de aplicaciones en investigación e industria lo convierten en un compuesto valioso.
Propiedades
Número CAS |
307975-87-7 |
|---|---|
Fórmula molecular |
C10H16ClN3O |
Peso molecular |
229.71 g/mol |
Nombre IUPAC |
4-amino-N,N-diethylpyridin-1-ium-1-carboxamide;chloride |
InChI |
InChI=1S/C10H15N3O.ClH/c1-3-12(4-2)10(14)13-7-5-9(11)6-8-13;/h5-8,11H,3-4H2,1-2H3;1H |
Clave InChI |
QJIHLGPNVZOBNA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)[N+]1=CC=C(C=C1)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


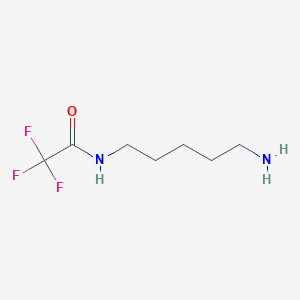
![2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol](/img/structure/B12567237.png)
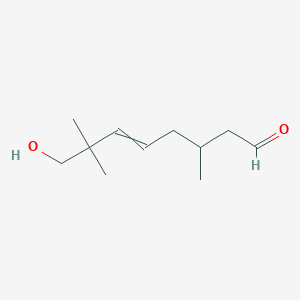
![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)
![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)
